N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Description

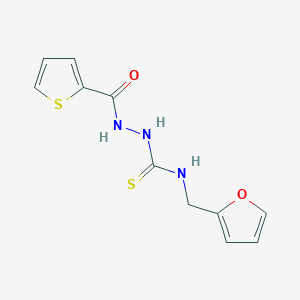

N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a heterocyclic hydrazinecarbothioamide derivative featuring a furylmethyl substituent and a thienylcarbonyl moiety. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of sulfur (thioamide) and nitrogen (hydrazine) groups enhances its ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and covalent interactions .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S2/c15-10(9-4-2-6-18-9)13-14-11(17)12-7-8-3-1-5-16-8/h1-6H,7H2,(H,13,15)(H2,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFWDCBUBGAVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365388 | |

| Record name | ST50765552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-79-9 | |

| Record name | ST50765552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a furan and thienyl moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted derivatives of hydrazinecarbothioamide as potential inhibitors of viral proteases, particularly SARS-CoV-2 main protease (Mpro). Research indicates that certain derivatives exhibit significant inhibitory activity, with IC50 values ranging from 1.55 μM to 10.76 μM against Mpro. For instance, compound F8–B6 was identified as a reversible covalent inhibitor with low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells .

Antioxidant Properties

The antioxidant capabilities of compounds containing furan and thiophene rings suggest their ability to scavenge free radicals and chelate metal ions, contributing to their potential therapeutic effects in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiourea linker significantly affect the inhibitory potency against Mpro. For example, replacing the thiourea with other linkers resulted in a marked decrease in activity, underscoring the importance of this functional group in maintaining biological efficacy .

Case Studies

| Study | Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Study 1 | F8-S43 | SARS-CoV-2 Mpro | 10.76 | Exhibited significant binding affinity |

| Study 2 | F8-B6 | SARS-CoV-2 Mpro | 1.57 | Reversible covalent inhibitor with low cytotoxicity |

| Study 3 | F8-B22 | SARS-CoV-2 Mpro | 1.55 | Non-peptidomimetic inhibitor |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamides:

Physicochemical and Reactivity Comparisons

- Electron Delocalization : The thienylcarbonyl group in the target compound allows extended conjugation, similar to pyridinylmethylidene derivatives (), enhancing stability and interaction with biological targets .

- Synthetic Flexibility : Allyl and chlorobenzoyl derivatives () demonstrate modular synthesis routes, suggesting that the target compound could be optimized via analogous substitutions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide and structurally related compounds?

- Methodology : Utilize condensation reactions between hydrazinecarbothioamides and carbonyl-containing precursors (e.g., aldehydes or ketones). For example, describes the reaction of hydrazinecarbothioamides with isatin derivatives in ethanol under acidic conditions, followed by purification via column chromatography (PE:EE 4:1) and recrystallization. Adjust reaction solvents (e.g., isopropanol or DMF) and catalysts (e.g., acetic acid) based on precursor solubility .

- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1 molar ratio of reactants), and use recrystallization (ethanol/DMF mixtures) for high-purity yields (80–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H-NMR : Identify proton environments (e.g., furyl methyl protons at δ 3.8–4.2 ppm, thienyl carbonyl protons at δ 7.5–8.0 ppm). uses 1H-NMR to confirm hydrazinecarbothioamide backbone structure and substituent integration .

- EI-MS : Verify molecular weight and fragmentation patterns. For example, reports molecular ion peaks matching theoretical masses (±0.5 Da) .

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How do substituent positions (e.g., furyl vs. thienyl) influence biological activity?

- Structure-Activity Relationship (SAR) : and highlight that substituent positioning (e.g., methoxy groups at ortho, meta, or para positions) significantly alters bioactivity. For example, ortho-substituted analogs (IC₅₀: 0.1–11 µM) exhibit stronger antiproliferative effects than para-substituted analogs (IC₅₀: 0.5–100 µM) due to enhanced electron density and hydrophobic interactions .

- Design Strategy : Use computational tools (e.g., DFT) to predict electronic effects and prioritize meta-heterocyclic substituents for optimized activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Data Reconciliation : Compare assay conditions (e.g., cell lines, exposure time). reports that DNA-binding constants (1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹) do not always correlate with antiproliferative activity, suggesting off-target mechanisms. Validate findings using orthogonal assays (e.g., fluorescence quenching vs. MTT assays) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, compound aggregation) .

Q. What strategies are recommended for analyzing metal complexation with this compound?

- Coordination Chemistry : Synthesize Cu(II) or Zn(II) complexes ( ) using ethanolic solutions of the ligand and metal salts (e.g., CuCl₂·2H₂O). Characterize via single-crystal XRD to confirm geometry (e.g., see-saw for Zn complexes) .

- Spectroscopic Validation : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes .

Q. How can DNA-binding mechanisms be experimentally distinguished (e.g., intercalation vs. groove binding)?

- Experimental Design :

- UV-Vis Titration : Observe hyperchromic/hypochromic shifts and isosbestic points. uses ctDNA binding studies with Δλ > 15 nm to suggest intercalation .

- Fluorescence Quenching : Measure Stern-Volmer constants (e.g., 2.18 × 10⁴ M⁻¹ for acridine derivatives) to quantify binding affinity .

- Viscosity Measurements : Increased DNA viscosity upon compound addition supports intercalation .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions.

- Molecular Docking : employs AutoDock Vina to model ligand-protein interactions (e.g., with DNA topoisomerase II) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability (e.g., uses B3LYP/6-31G* for charge distribution analysis) .

Methodological Considerations

Q. How should researchers optimize reaction yields for scale-up synthesis?

- Process Optimization :

- Solvent Selection : Use DMF for poorly soluble intermediates ().

- Catalyst Screening : Test p-TsOH or Amberlyst-15 for acid-catalyzed condensations.

- Workflow : Employ flow chemistry for reproducible, high-throughput synthesis .

Q. What are best practices for resolving polymorphic or solvate forms?

- Crystallization Strategies : Vapor diffusion (methylene chloride/methanol mixtures) or temperature-controlled recrystallization ().

- Analytical Techniques : Use PXRD and DSC to differentiate polymorphs. reports angle differences (anthracenyl vs. aryl planes) in positional isomers .

Tables

Table 1 : Representative Bioactivity Data for Analogous Compounds

| Compound | IC₅₀ (µM) | Key Substituent | Reference |

|---|---|---|---|

| N-(3-Methoxyphenyl)-thiosemicarbazide | 0.1–11 | meta-OCH₃ | |

| N-(4-Methoxyphenyl)-thiosemicarbazide | 0.5–100 | para-OCH₃ | |

| Acridine-thiosemicarbazide (3a) | 1.0 × 10⁶ | Chlorophenyl |

Table 2 : Key Spectroscopic Data for Characterization

| Technique | Diagnostic Peaks/Signals | Reference |

|---|---|---|

| 1H-NMR | δ 7.5–8.0 ppm (thienyl C=O), δ 3.8–4.2 ppm (furyl CH₂) | |

| EI-MS | [M]⁺ at m/z 320.5 (±0.5 Da) | |

| FT-IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.